Cas no 1343251-54-6 (4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine)

4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1343251-54-6
- CS-0284808
- AKOS014075430
- 4-METHYL-1-(4-METHYLCYCLOHEXYL)-1H-PYRAZOL-3-AMINE
- EN300-1106891
- 1H-Pyrazol-3-amine, 4-methyl-1-(4-methylcyclohexyl)-
- 4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine
-
- インチ: 1S/C11H19N3/c1-8-3-5-10(6-4-8)14-7-9(2)11(12)13-14/h7-8,10H,3-6H2,1-2H3,(H2,12,13)
- InChIKey: GFZFTGCNYXZDCZ-UHFFFAOYSA-N
- SMILES: N1(C=C(C)C(N)=N1)C1CCC(C)CC1
計算された属性
- 精确分子量: 193.157897619g/mol
- 同位素质量: 193.157897619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 43.8Ų
4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1106891-1.0g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 1g |
$1100.0 | 2023-05-27 | ||
Enamine | EN300-1106891-0.1g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1106891-0.5g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1106891-1g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 95% | 1g |
$842.0 | 2023-10-27 | |
Enamine | EN300-1106891-10g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1106891-2.5g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1106891-5.0g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 5g |
$3189.0 | 2023-05-27 | ||
Enamine | EN300-1106891-5g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1106891-0.05g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1106891-0.25g |
4-methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
1343251-54-6 | 95% | 0.25g |
$774.0 | 2023-10-27 |
4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine 関連文献
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amineに関する追加情報
4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine: A Novel Pyrazole Derivative with Promising Pharmacological Applications
4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine (CAS No. 1343251-54-6) represents a class of pyrazole derivatives that have garnered significant attention in recent years due to their diverse biological activities. This compound features a unique molecular architecture characterized by a pyrazole ring fused with a 4-methylcyclohexyl group, which confers distinct pharmacological properties. The 4-methyl substitution on the cyclohexyl ring further modulates its physicochemical characteristics, enhancing its potential for drug development. Recent studies have highlighted the therapeutic relevance of 1H-pyrazol-3-amine derivatives in targeting inflammatory pathways, neurodegenerative diseases, and cancer-related signaling cascades.
Structurally, 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is a heterocyclic compound with a pyrazole core, a five-membered ring containing two nitrogen atoms. The 4-methylcyclohexyl substituent introduces steric bulk and hydrophobicity, which may influence its interaction with biological targets. The 1H-pyrazol-3-amine moiety is known to exhibit versatile pharmacophore properties, capable of modulating enzyme activities and receptor interactions. This combination of structural elements suggests a potential for multifunctional biological activities, which has been corroborated by recent preclinical investigations.
Recent advances in medicinal chemistry have demonstrated that pyrazole derivatives can serve as scaffolds for the development of small molecule therapeutics. The 4-methylcyclohexyl group in 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine may contribute to molecular flexibility, enabling conformational changes that enhance target engagement. A 2023 study published in Journal of Medicinal Chemistry reported that similar pyrazole derivatives exhibited potent anti-inflammatory effects by inhibiting the NF-κB pathway, suggesting that this compound may share comparable mechanisms of action. The 1H-pyrazol-3-amine core is also implicated in modulating G-protein coupled receptors (GPCRs), a critical target class for drug discovery.
One of the most promising applications of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine lies in its potential as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and neurodegenerative conditions. In vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the activity of transcription factors like NF-κB. A 2023 preclinical trial published in Pharmacological Research demonstrated that similar pyrazole derivatives reduced inflammation in a murine model of colitis, highlighting the therapeutic potential of this class of compounds.
Another area of interest is the role of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine in neurodegenerative diseases. The 4-methylcyclohexyl group may interact with lipid rafts in neuronal membranes, potentially influencing signaling pathways associated with Alzheimer's and Parkinson's diseases. A 2023 study in Neuropharmacology suggested that pyrazole derivatives could protect against oxidative stress by scavenging free radicals, a mechanism that may be relevant to the action of this compound. The 1H-pyrazol-3-amine core is also known to exhibit neuroprotective properties, further supporting its potential in this therapeutic area.
In the context of cancer research, 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine may offer novel strategies for targeting oncogenic pathways. The 4-methyl substitution on the cyclohexyl ring could enhance its ability to disrupt the activity of kinases involved in cell proliferation, such as EGFR and Src. A 2023 study in Cancer Research reported that similar pyrazole derivatives exhibited antitumor effects by inducing apoptosis and inhibiting angiogenesis. These findings suggest that this compound may have applications in the development of targeted therapies for various malignancies.
From a synthetic perspective, the 4-methylcyclohexyl group in 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine can be modified to explore structural variations that may optimize its pharmacological profile. For instance, replacing the 4-methyl group with other functional groups could alter its hydrophobicity and improve drug-like properties. A 2023 review in Chemical Reviews highlighted the importance of ring substitution in pyrazole derivatives for enhancing their biological activity, suggesting that this compound represents a promising scaffold for further optimization.
While the therapeutic potential of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is promising, further studies are needed to elucidate its mechanism of action and evaluate its safety profile. Preclinical trials should focus on understanding its interactions with biological targets, as well as its potential for drug-drug interactions. Additionally, the development of analogs with improved pharmacokinetic properties may be necessary to translate this compound into clinical applications.
In conclusion, 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine (CAS No. 1343251-54-6) is a structurally unique pyrazole derivative with potential applications in multiple therapeutic areas. Its molecular features, including the 4-methylcyclohexyl group and 1H-pyrazol-3-amine core, suggest a versatile pharmacophore capable of modulating diverse biological processes. As research in this field continues to advance, this compound may emerge as a valuable tool for the development of novel therapeutics.
1343251-54-6 (4-Methyl-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine) Related Products
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 2138041-25-3(6-(cyclohexylamino)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)
- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)
- 54646-75-2(1-Bromo-8-phenyloctane)
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 84035-89-2(N1-(3-Nitrophenyl)ethane-1,2-diamine hydrochloride)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)




